(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin
Description
(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin (CAS: 1422371-27-4) is a phosphorus-containing heterocyclic compound characterized by its complex bicyclic structure. The molecule features a central dioxaphosphepin core substituted with four 3,5-diisopropylphenyl groups, a phenyl group, and two methyl groups . Its molecular formula is C61H81O4P, with a molecular weight of 917.25 g/mol. The bulky 3,5-diisopropylphenyl substituents impart significant steric hindrance, making it a candidate for asymmetric catalysis and ligand design in organometallic chemistry .
Properties
IUPAC Name |
4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H81O4P/c1-36(2)44-24-45(37(3)4)29-52(28-44)60(53-30-46(38(5)6)25-47(31-53)39(7)8)57-58(63-59(17,18)62-57)61(65-66(64-60)56-22-20-19-21-23-56,54-32-48(40(9)10)26-49(33-54)41(11)12)55-34-50(42(13)14)27-51(35-55)43(15)16/h19-43,57-58H,1-18H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBKPJJNIOLFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H81O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
- Synthesis of the chiral backbone (tetrahydro-1,3-dioxolo-dioxaphosphepin ring)
- Installation of bulky aryl substituents (3,5-bis(1-methylethyl)phenyl groups)
- Control of stereochemistry at the phosphorus-containing ring system
The starting materials often include chiral diols such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives, which provide the chiral framework. The phosphorus center is introduced via phosphorus trichloride or related phosphorus halides, followed by substitution with the aryl groups.
Detailed Synthetic Procedure
Step 1: Preparation of Chiral Diol Precursor
- The chiral diol precursor, often a TADDOL derivative with bulky aryl groups (in this case, 3,5-bis(1-methylethyl)phenyl substituents), is synthesized through asymmetric dihydroxylation or via condensation reactions involving suitable ketones and aryl-substituted aldehydes.
- The bulky aryl groups are introduced to enhance steric hindrance and influence stereoselectivity.
Step 2: Formation of the 1,3-Dioxolane Ring
- The diol undergoes cyclization with formaldehyde or other aldehydes to form the 1,3-dioxolane ring, which is integral to the dioxaphosphepin structure.
Step 4: Installation of the Phenyl and Bulky Aryl Substituents
- The phosphorus center is further functionalized by substitution with phenyl groups and the 3,5-bis(1-methylethyl)phenyl groups.
- This step may involve the use of Grignard reagents or organolithium reagents derived from the aryl precursors.
- The reaction conditions are carefully optimized to ensure retention of stereochemistry and to avoid side reactions.
Purification and Characterization
- The crude product is purified by chromatographic techniques, typically column chromatography using silica gel or preparative high-performance liquid chromatography (HPLC).
- Characterization is performed by nuclear magnetic resonance spectroscopy (NMR), including ^31P NMR to confirm the phosphorus environment, and chiral HPLC or optical rotation measurements to verify stereochemistry.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Aryl aldehydes (3,5-bis(1-methylethyl)benzaldehyde), ketones, asymmetric dihydroxylation catalysts | Synthesis of chiral diol precursor | Bulky aryl groups introduced here |
| 2 | Formaldehyde or aldehyde, acid catalyst | Formation of 1,3-dioxolane ring | Cyclization step |
| 3 | Phosphorus trichloride or phosphorus oxychloride, inert atmosphere, anhydrous solvent | Formation of phosphorus heterocycle | Sensitive to moisture |
| 4 | Phenylmagnesium bromide or 3,5-bis(1-methylethyl)phenylmagnesium bromide | Installation of aryl substituents on phosphorus | Maintains stereochemical integrity |
| Purification | Silica gel chromatography, chiral HPLC | Isolation of pure product | Confirmation of stereochemistry |
Research Discoveries and Perspectives
- The use of bulky 3,5-bis(1-methylethyl)phenyl groups significantly enhances the steric environment around the phosphorus center, improving enantioselectivity in catalytic applications.
- The stereochemical control during phosphorus heterocycle formation is critical; research indicates that the (3aR,8aR) configuration is favored under specific temperature and solvent conditions.
- Modifications in the diol precursor structure can fine-tune the electronic and steric properties of the ligand, impacting catalytic efficiency.
- Recent studies have explored alternative phosphorus sources and milder reaction conditions to improve yield and reduce by-products.
- Comparative studies with analogs bearing diethylphenyl substituents (CAS 1187446-93-0) provide insights into how substituent size affects ligand behavior.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl and di(propan-2-yl)phenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The naphthalenyl-substituted analog (C47H37O6P) introduces π-π stacking capabilities and redox-active hydroxyl oxide groups, altering its reactivity in oxidation-reduction catalysis .
- Solubility : Dimethylphenyl analogs (e.g., C45H49O4P) exhibit higher solubility in polar solvents due to reduced hydrophobicity .
Functional Group Modifications
- Amine Derivatives : Derivatives like (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-dioxaphosphepin-6-amine (CAS: 213843-90-4) introduce dimethylamine groups, enabling coordination to transition metals like ruthenium or palladium .
- Oxide Forms : Hydroxyl-oxide variants (e.g., C47H37O6P) show altered Lewis acidity, making them suitable for electrophilic catalysis .
Catalytic Performance
- Asymmetric Hydrogenation : The target compound’s steric bulk facilitates high enantiomeric excess (ee) in hydrogenation reactions, outperforming less hindered analogs (e.g., dimethylphenyl derivatives) by ~20% in ee values .
- Coordination Chemistry : The diisopropylphenyl groups stabilize metal-ligand complexes, as demonstrated in SHVO’s catalyst analogs for transfer hydrogenation .
Stability and Reactivity
- Thermal Stability : The target compound decomposes at 220°C, comparable to diethylphenyl analogs but lower than naphthalenyl derivatives (decomposition >250°C) .
- Hydrolytic Sensitivity : The dioxaphosphepin core is susceptible to hydrolysis in aqueous media, necessitating anhydrous conditions for storage and reactions .
Critical Analysis of Contradictions and Limitations
- Synthetic Challenges : The multi-step synthesis of 3,5-diisopropylphenyl substituents increases production costs compared to simpler analogs .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the identity and purity of (3aR,8aR)-4,4,8,8-Tetrakis[...]dioxaphosphepin, given the lack of vendor-provided analytical data?
- Methodological Answer : Use a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm stereochemistry and substituent arrangement, X-ray crystallography for absolute configuration validation (as demonstrated for structurally similar phosphoranes in ), and mass spectrometry (HRMS) to verify molecular weight. Purity can be assessed via HPLC with UV/Vis or charged aerosol detection. Cross-validate results with computational modeling (e.g., DFT calculations for NMR chemical shift predictions) .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight containers, as the compound’s storage classification (Combustible Solid, WGK 3) indicates sensitivity to moisture and oxygen. Use flame-resistant labware and avoid exposure to strong acids/bases due to potential phosphorous-ligand reactivity. Conduct stability tests under proposed experimental conditions (e.g., reflux in polar solvents) to preempt degradation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., unexpected ³¹P NMR shifts) observed for this compound?
- Methodological Answer : First, repeat measurements under controlled conditions (e.g., dry solvents, standardized concentration). If anomalies persist, employ variable-temperature NMR to assess dynamic effects (e.g., conformational exchange). Compare results with computational models (DFT or MD simulations) to identify electronic or steric influences. For crystallographic discrepancies, refine data collection parameters (e.g., higher resolution, low-temperature synchrotron XRD) .
Q. How can researchers design experiments to elucidate the compound’s role in asymmetric catalysis or ligand-metal interactions?
- Methodological Answer : Use kinetic studies (e.g., reaction progress monitoring via in-situ IR or NMR) to probe catalytic activity. Pair with isotopic labeling (e.g., deuterated substrates) to trace mechanistic pathways. Surface-sensitive techniques like XPS or EXAFS can characterize metal-ligand coordination in heterogenous systems. For stereochemical outcomes, employ chiral HPLC or circular dichroism to correlate catalyst configuration with product enantioselectivity .
Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reaction environments?
- Methodological Answer : Combine molecular docking (to model steric bulk effects from the 3,5-diisopropylphenyl groups) with ab initio calculations (e.g., Gibbs free energy profiles for transition states). Machine learning models trained on analogous phosphonite systems ( ) can predict ligand efficiency or redox behavior. Validate predictions with experimental kinetic isotope effects (KIEs) or Hammett plots .
Methodological Considerations for Data Interpretation
Q. How should researchers address batch-to-batch variability in synthetic yields or catalytic performance?
- Methodological Answer : Implement rigorous quality control protocols, including elemental analysis (CHNS) and trace metal analysis (ICP-MS) to detect impurities. Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Statistical tools (e.g., ANOVA) can isolate variables affecting reproducibility. Document synthetic intermediates via in-line PAT (Process Analytical Technology) tools .
Q. What strategies are recommended for integrating this compound into multi-step synthetic pathways without ligand degradation?
- Methodological Answer : Pre-functionalize the ligand via protective group strategies (e.g., silyl ethers for hydroxyl groups) to enhance stability. Monitor ligand integrity using LC-MS at each step. For Pd- or Ru-catalyzed systems ( ), pre-form metal complexes to mitigate ligand dissociation. Use scavengers (e.g., silica-bound thiourea) to remove reactive byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
